molecular formula C23H26N4O7S B3943120 N-(4-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate

N-(4-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate

Cat. No. B3943120
M. Wt: 502.5 g/mol
InChI Key: UJQFLCAQWCHIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate, commonly known as INDY, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. INDY is a potent inhibitor of organic anion transporters (OATs), which play a crucial role in the transport of various endogenous and exogenous compounds across biological membranes.

Mechanism of Action

INDY is a potent inhibitor of organic anion transporters (N-(4-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate), which are responsible for the transport of various endogenous and exogenous compounds across biological membranes. By inhibiting this compound, INDY can reduce the uptake of various compounds, including drugs, into cells. This mechanism of action has potential applications in drug-drug interaction studies and the treatment of diseases where the transport of certain compounds needs to be inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of INDY have been extensively studied in vitro and in vivo. In vitro studies have shown that INDY can inhibit the uptake of various compounds, including drugs, into cells. In vivo studies have shown that INDY can reduce the plasma levels of various compounds, including bile acids and uric acid. INDY has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

INDY has several advantages for lab experiments. It is a potent inhibitor of N-(4-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate, which makes it a useful tool for studying the transport of various compounds across biological membranes. INDY has also been shown to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments.
One limitation of INDY is that it is a relatively new compound, and its long-term effects are not yet known. Additionally, INDY has been shown to have limited solubility in water, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for research on INDY. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including diabetes, obesity, and liver diseases. Another direction is to study its potential use in drug-drug interaction studies. Additionally, further research is needed to understand the long-term effects of INDY and to improve its solubility in water.

Scientific Research Applications

INDY has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, INDY has been investigated as a potential therapeutic agent for the treatment of several diseases, including diabetes, obesity, and liver diseases. INDY has also been studied for its potential use in drug-drug interaction studies, as it can inhibit the transport of various drugs across biological membranes.

properties

IUPAC Name

N-[4-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S.C2H2O4/c1-16(26)23-18-6-8-19(9-7-18)29(27,28)25-12-10-24(11-13-25)15-17-14-22-21-5-3-2-4-20(17)21;3-1(4)2(5)6/h2-9,14,22H,10-13,15H2,1H3,(H,23,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQFLCAQWCHIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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